molecular formula C17H28ClNO B1397559 3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219982-19-0

3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1397559
CAS No.: 1219982-19-0
M. Wt: 297.9 g/mol
InChI Key: PNQBRRILRNZKAS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride consists of a piperidine ring attached to a phenoxy group via an ethyl chain. The phenoxy group is further substituted with a sec-butyl group .

Scientific Research Applications

Aromatase Inhibition and Potential Cancer Therapy

3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, including compounds with a sec-butyl group, have shown significant inhibition of human placental aromatase, suggesting their potential in treating hormone-dependent breast cancer. These compounds were found to be more effective than the existing treatment aminoglutethimide in in vitro studies, indicating a promising avenue for future cancer therapies (Hartmann & Batzl, 1986).

Antidepressant and Anxiolytic Effects

The compound paroxetine hydrochloride, a derivative in the phenylpiperidine class, has been identified as a selective serotonin reuptake inhibitor. Indicated for the treatment of various mental health conditions like depression, generalized anxiety disorder, and panic disorder, this research underscores the therapeutic potential of piperidine derivatives in mental health (Germann et al., 2013).

Anticancer Activity

Piperidinols and related compounds, including 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, have displayed notable cytotoxicity towards various cancer cell lines. This suggests their potential use as a novel class of anticancer agents, expanding the therapeutic applications of piperidine derivatives (Dimmock et al., 1998).

Polymers and Material Science

Sec-butyl-substituted phenoxy ring compounds, including those in the piperidine family, have been used in the synthesis of novel polymers like styrene copolymers. This highlights the utility of these compounds in materials science and engineering applications (Kharas et al., 2016).

Hypotensive Activity

Piperidine derivatives, specifically those with phenoxypiperidyl-ethyl]indoles structures, have been evaluated for their hypotensive activity. This research points towards the potential use of these compounds in treating hypertension (Helsley et al., 1978).

Acetylcholinesterase Inhibition

1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including those in the sec-butyl piperidine category, have shown promising anti-acetylcholinesterase activity. This indicates potential applications in treating diseases like Alzheimer’s, where acetylcholinesterase inhibition is a key therapeutic strategy (Sugimoto et al., 1990).

Properties

IUPAC Name

3-[2-(4-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-3-14(2)16-6-8-17(9-7-16)19-12-10-15-5-4-11-18-13-15;/h6-9,14-15,18H,3-5,10-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQBRRILRNZKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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